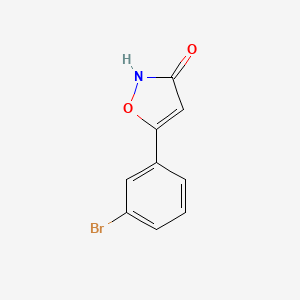
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods are being developed to further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, triethylamine.
Reduction: Lithium aluminum hydride, methanol.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives with different functional groups .
Applications De Recherche Scientifique
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL involves its interaction with various molecular targets. Isoxazoles are known to act as inhibitors of enzymes such as cyclooxygenase (COX) and can modulate the activity of neurotransmitter receptors . The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound, which lacks the bromine substituent.
3-(4-Bromophenyl)isoxazol-5-amine: Another brominated isoxazole derivative.
3-(4-Hydroxyphenyl)isoxazole: A hydroxyl-substituted isoxazole.
Uniqueness
5-(3-BROMOPHENYL)-1,2-OXAZOL-3-OL is unique due to the presence of the bromine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
Clé InChI |
MRWUKXXQCLVGJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC(=O)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















